N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, a pyridazine ring, and a carboxamide group
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-21-15(22)7-6-13(19-21)16(23)18-9-12-8-14(24-20-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQTMOWVDPOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (pyridazine core).
- (5-(4-Fluorophenyl)isoxazol-3-yl)methylamine (isoxazole-amine side chain).
Coupling these fragments via an amide bond forms the final product.
Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
Pyridazine Core Construction
The pyridazine scaffold is typically synthesized via cyclocondensation or ring-expansion strategies:
Method A: Cyclocondensation of Hydrazines with Dicarbonyl Compounds
Hydrazine derivatives react with 1,3-dicarbonyl compounds to form dihydropyridazines. For example, ethyl 3-oxobutanoate and methylhydrazine undergo cyclization under acidic conditions to yield 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. Subsequent hydrolysis with LiOH or NaOH produces the free carboxylic acid.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclization | H2SO4, EtOH, reflux, 6 h | 58% | |
| Hydrolysis | 2 M LiOH, THF/H2O, 25°C, 3 h | 89% |
Method B: Ring Expansion via Molybdenum Carbonyl
Molybdenum hexacarbonyl (Mo(CO)6)-mediated ring expansion of isoxazole derivatives offers an alternative route. Methyl 2-(isoxazol-5-yl)-3-oxopropanoate rearranges in the presence of Mo(CO)6 to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which can be oxidized to pyridazines.
Synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methylamine
Isoxazole Ring Formation
The 5-(4-fluorophenyl)isoxazole moiety is synthesized via [3+2] cycloaddition between a nitrile oxide and an alkyne:
Step 1: Generation of Nitrile Oxide
4-Fluorophenylhydroxamoyl chloride (prepared from 4-fluorobenzaldehyde and hydroxylamine) is treated with Cl3CCN and Et3N to generate the nitrile oxide in situ.
Step 2: Cycloaddition with Propargyl Bromide
The nitrile oxide reacts with propargyl bromide at 0–5°C to form 5-(4-fluorophenyl)isoxazole-3-carbaldehyde. Reduction with NaBH4 or catalytic hydrogenation yields the corresponding alcohol, which is brominated using PBr3 to form 3-(bromomethyl)-5-(4-fluorophenyl)isoxazole.
Step 3: Amination
The bromomethyl intermediate undergoes nucleophilic substitution with aqueous ammonia or benzylamine (followed by deprotection) to yield (5-(4-fluorophenyl)isoxazol-3-yl)methylamine.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cycloaddition | Propargyl bromide, Et3N, DCM, 0°C, 2 h | 67% | |
| Bromination | PBr3, DCM, 25°C, 4 h | 82% | |
| Amination | NH3 (aq), DMF, 60°C, 6 h | 75% |
Amide Coupling
Carboxylic Acid Activation
The pyridazine-3-carboxylic acid is activated as an acid chloride (using SOCl2 or POCl3) or mixed anhydride. Alternatively, coupling agents like HATU or EDCI facilitate direct amide formation.
Coupling with Isoxazole-Methylamine
The activated acid reacts with (5-(4-fluorophenyl)isoxazol-3-yl)methylamine in the presence of a base (e.g., DIPEA or Et3N) to form the target carboxamide.
Optimized Protocol
| Parameter | Value | Citation |
|---|---|---|
| Coupling Agent | HATU | |
| Base | DIPEA | |
| Solvent | DMF | |
| Temperature | 25°C | |
| Yield | 69–75% |
Purification and Characterization
The crude product is purified via column chromatography (SiO2, EtOAc/hexane) or recrystallization from EtOH/H2O. Structural confirmation employs:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation (Method A) | Short route, readily available reagents | Low regioselectivity | 58% |
| Mo(CO)6 Ring Expansion (Method B) | High functional group tolerance | Requires toxic Mo(CO)6 | 51% |
| HATU-Mediated Coupling | High efficiency, mild conditions | Costly reagents | 75% |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of isoxazole derivatives, including this compound, in anticancer applications. The mechanisms of action include:
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structures can induce apoptosis and disrupt cell cycle progression in various cancer cell lines, including breast and colon cancers .
- Enhanced Binding Interactions : The introduction of halogen groups, such as fluorine, increases the compound's binding affinity to target proteins, potentially enhancing its efficacy against tumors .
Antimicrobial Properties
Preliminary evaluations suggest that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may exhibit antimicrobial activity against various bacterial strains. Although specific data on this compound's efficacy remains limited, related isoxazole compounds have demonstrated promising results in inhibiting bacterial growth .
Inhibition of Chitin Synthesis
In agricultural applications, isoxazole derivatives have been identified as effective chitin synthesis inhibitors. This activity is particularly relevant for controlling pests such as Chilo suppressalis, as disrupting chitin synthesis can impair insect development and survival.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of a series of isoxazole-amide analogues, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with IC50 values below 10 μM for several derivatives. The study concluded that modifications to the isoxazole moiety could enhance anticancer activity further .
Case Study 2: Agricultural Application
Research focused on the use of isoxazole derivatives as insecticides demonstrated that compounds similar to this compound effectively inhibited chitin synthesis in target pests. This inhibition led to increased mortality rates among treated populations, suggesting a viable application in pest management strategies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-((5-(3-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Uniqueness: The uniqueness of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: CHFNO
- Molecular Weight: 354.4 g/mol
- CAS Number: 953010-02-1
The presence of the isoxazole moiety and the 4-fluorophenyl group suggests that the compound may exhibit significant interaction with biological targets, particularly in anti-inflammatory and anticancer pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing isoxazole rings have shown promise as inhibitors of various kinases involved in cancer progression. The specific activity of this compound against cancer cell lines remains to be fully elucidated, but preliminary data suggest potential efficacy in inhibiting tumor growth.
Anti-inflammatory Effects
Compounds like this compound may also possess anti-inflammatory properties. Isoxazole derivatives have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. The mechanism likely involves modulation of signaling pathways such as the NF-kB pathway, which is crucial in inflammatory responses.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases like p38 MAPK, which plays a role in inflammation and cancer cell proliferation.
- Interaction with Receptors : The isoxazole group may facilitate binding to specific receptors involved in inflammatory signaling.
- Regulation of Gene Expression : By modulating transcription factors associated with inflammatory responses, this compound could influence gene expression patterns.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. What are the standard synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the isoxazole ring (e.g., coupling 4-fluorophenylacetylene with hydroxylamine derivatives under acidic conditions).
- Amide bond formation between the isoxazole-methyl intermediate and the dihydropyridazine-carboxylic acid precursor using coupling agents like EDC/HOBt .
- Methylation at the pyridazine N-1 position using methyl iodide in the presence of a base (e.g., K₂CO₃ in DMF) .
Q. Key Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Isoxazole formation | NH₂OH·HCl, EtOH, reflux | 60-75% | |
| Amide coupling | EDC, HOBt, DMF, RT | 50-65% | |
| Methylation | CH₃I, K₂CO₃, DMF | 70-85% |
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, the methyl group at N-1 appears as a singlet (~δ 3.5 ppm), while the fluorophenyl protons show distinct splitting patterns (e.g., doublets at δ 7.3-7.5 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (calcd. for C₁₇H₁₄FN₅O₃: 347.0593; observed: 347.0599) .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., amide C=O at ~1680 cm⁻¹) .
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, optimizing amide coupling efficiency by varying EDC/HOBt ratios (1:1 to 1:2) .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate intermediates and remove unreacted starting materials .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For instance, resolving disorder in the isoxazole-methyl group by applying restraints to bond lengths and angles .
- WinGX Integration : Validate hydrogen bonding networks (e.g., between the amide carbonyl and solvent molecules) via ORTEP plots .
Q. What computational strategies predict biological target interactions for this compound?
- Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the fluorophenyl group’s hydrophobic interactions .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at the para position) with inhibition potency against kinases (e.g., IC₅₀ values from analogous compounds) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications :
- Biological Assays :
- Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with structurally similar dihydropyridazines .
- Measure enzyme inhibition (e.g., fluorescence polarization assays for kinase activity) .
Q. How to address contradictions in biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., DMSO concentration, cell line variability) from independent studies. For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial isolation protocols .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
